molecular formula C3H5NO B8533529 Dihydroisoxazole CAS No. 58873-22-6

Dihydroisoxazole

Cat. No.: B8533529
CAS No.: 58873-22-6
M. Wt: 71.08 g/mol
InChI Key: FJRPOHLDJUJARI-UHFFFAOYSA-N
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Description

Dihydroisoxazole is a five-membered heterocyclic compound containing adjacent oxygen and nitrogen atoms. It exists in two isomeric forms: 4,5-dihydroisoxazole (isoxazoline) and 2,3-dihydroisoxazole, depending on the position of the double bond. The 4,5-dihydroisoxazole scaffold is particularly notable for its synthetic versatility and pharmacological relevance. A common synthesis method involves 1,3-dipolar cycloaddition reactions between nitrile oxides (generated from gem-dichloronitroalkenes) and alkenes, yielding derivatives with chlorinated side chains (e.g., compounds 47–50 with yields of 41–76%) . Structural confirmation of dihydroisoxazoles often relies on NMR spectroscopy and X-ray crystallography, as seen in nitromethyl-substituted derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

Dihydroisoxazoles can be synthesized through various methods, including 1,3-dipolar cycloaddition reactions involving nitro compounds and alkenes or alkynes. Recent studies have highlighted efficient synthetic routes that allow for the incorporation of different functional groups, enhancing the versatility of these compounds in medicinal chemistry .

Synthesis Method Description
1,3-Dipolar CycloadditionInvolves reaction of nitro compounds with alkenes/alkynes.
p-TsOH-Catalyzed ReactionsFacilitates the formation of dihydroisoxazoles under mild conditions .

Anti-inflammatory Properties

One notable application of dihydroisoxazole derivatives is their use as anti-inflammatory agents. For instance, a compound known as 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole has been shown to significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo studies. This compound also inhibited COX-2 expression and the nuclear translocation of NF-κB, indicating its potential as a lead for anti-inflammatory drug development .

Antibacterial Activity

This compound derivatives have demonstrated promising antibacterial properties. A study reported the synthesis of several 4,5-dihydroisoxazole-containing benzamide derivatives that effectively target the bacterial cell division protein FtsZ. One derivative exhibited exceptional activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel antibacterial agent .

Compound Target Pathogen MIC (μg/mL)
A16MRSA≤0.125 - 0.5

Cancer Therapeutics

This compound compounds have also been investigated for their anticancer properties. A series of 3-bromo-4,5-dihydroisoxazoles were found to irreversibly inhibit human transglutaminase 2 (TG2), an enzyme implicated in various cancers. These compounds displayed high specificity and low toxicity while demonstrating synergistic effects with established chemotherapeutics against glioblastoma tumors in mouse models .

Case Study 1: Anti-inflammatory Effects

A study conducted on the anti-inflammatory effects of this compound derivatives involved both in vitro and in vivo assessments. The results indicated that these compounds could effectively modulate inflammatory pathways, leading to decreased neutrophil migration and reduced cytokine production in LPS-stimulated macrophages .

Case Study 2: Antibacterial Efficacy

In another investigation, a library of this compound-containing compounds was screened against various bacterial strains. The lead compound demonstrated significant bactericidal activity and was effective in vivo without exhibiting cytotoxicity towards human cells, marking it as a promising candidate for further development .

Chemical Reactions Analysis

Cycloaddition Reactions

Dihydroisoxazoles are synthesized via 1,3-dipolar cycloaddition reactions. For example:

  • Benzonitrile N-oxide reacts with 3-nitroprop-1-ene to form 5-(nitromethyl)-3-phenyl-4,5-dihydroisoxazole (yield: 85%) .

  • Benzoylnitromethane undergoes cycloaddition with alkenes (e.g., allylbenzene) in the presence of p-TsOH to yield 3-carbonylisoxazolines (yield: 69–88%) .

Mechanistic Insights :

  • These reactions proceed through a concerted asynchronous pathway , as shown by quantum-chemical calculations (M06-2X/6-31G(d) level) .

  • Polar solvents enhance reaction rates due to stabilization of transition states .

Ring-Opening and Rearrangement Reactions

Dihydroisoxazoles undergo selective ring-opening under specific conditions:

  • Organometallic Reagents :

    ReagentProduct TypeYield (%)
    Organolithium2,3-Dihydroisoxazoles75–90
    Grignard Reagents2,5-Dihydroisoxazoles65–80
    Organoaluminum4,5-Dihydroisoxazoles70–85
    Data from .
  • Benzoisoxazolium salts react with organolithium compounds to form phenylaziridines via a cleavage-closure mechanism .

Nucleophilic Substitution

The 3-bromo-4,5-dihydroisoxazole scaffold participates in nucleophilic substitution due to its electrophilic bromine atom:

  • Reacts with thiols (e.g., glutathione) at the C3 position (k = 0.1–1.0 min⁻¹M⁻¹) .

  • Forms covalent bonds with cysteine residues in enzymes (e.g., transglutaminase 2), confirmed by LC-MS/MS analysis .

Structure-Reactivity Relationship :

  • Stereochemistry : The 5-(S)-dihydroisoxazole isomer inhibits human TG2 20× more effectively than the 5-(R)-isomer .

  • Electron-Withdrawing Groups (e.g., nitro, bromo) enhance electrophilicity and reaction rates .

Hydrolysis and Stability

  • Acidic Conditions : Dihydroisoxazoles hydrolyze to β-hydroxy ketones.

  • Alkaline Conditions : Ring-opening generates β-amino alcohols.

Stability Data :

ConditionHalf-Life (h)Degradation Product
pH 7.4 (37°C)48β-hydroxy ketone
pH 10 (25°C)12β-amino alcohol
Adapted from .

Functionalization via Cross-Coupling

  • Suzuki-Miyaura Coupling : Pd-catalyzed coupling of 3-bromo-dihydroisoxazoles with aryl boronic acids yields 3-aryl derivatives (yield: 60–75%) .

  • Buchwald-Hartwig Amination : Introduces amine groups at the C3 position (yield: 50–65%) .

Photochemical Reactions

Under UV light (λ = 254 nm), dihydroisoxazoles undergo ring contraction to form aziridines or isomerization to oxazolines, depending on substituents .

Key Mechanistic Observations

  • Electrophilicity : The C3 position is the primary site for nucleophilic attack due to resonance stabilization of the transition state .

  • Steric Effects : Bulky substituents at C5 hinder reactivity with macromolecular targets (e.g., enzymes) .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate cycloaddition and substitution reactions .

Q & A

Q. Basic: How can researchers confirm the regiochemistry of 4,5-dihydroisoxazole derivatives during synthesis?

Answer: Regiochemical confirmation relies on advanced NMR techniques. For example, in 4,5-dihydroisoxazole derivatives, the methine proton (H-8) appears as a multiplet at δ 5.10–4.92 ppm in 1H^1H NMR, while methylene protons (H-9a and H-7b) show distinct coupling constants (e.g., J=16.5HzJ = 16.5 \, \text{Hz} and J=13.5HzJ = 13.5 \, \text{Hz}). 2D NMR (e.g., COSY, HSQC) is critical for resolving overlapping signals and assigning regiochemistry unambiguously .

Q. Basic: What are key considerations for optimizing reaction conditions in dihydroisoxazole synthesis?

Answer: Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMSO or 1,4-dioxane enhance reactivity (e.g., reflux in DMSO for 18 hours in triazole synthesis) .
  • Reaction time : Extended reflux (e.g., 3–18 hours) ensures completion, monitored via TLC .
  • Workup : Ice-water quenching and selective crystallization (e.g., water-ethanol mixtures) improve yield and purity .

Q. Advanced: How can computational methods like RDG and molecular docking be applied to study this compound derivatives?

Answer: Reduced Density Gradient (RDG) analysis identifies non-covalent interactions (e.g., steric clashes, hydrogen bonds) in the electronic structure. Molecular docking predicts binding affinities to biological targets (e.g., nicotinic receptors). For example, RDG studies on [3-(3-bromophenyl)-4,5-dihydroisoxazole] revealed weak intermolecular interactions critical for crystal packing .

Q. Advanced: What strategies improve isoform selectivity of this compound-based enzyme inhibitors?

Answer: Structure-activity relationship (SAR) studies guide rational modifications:

  • Substituent tuning : Introducing bulky groups (e.g., aryl sulfonyl) enhances selectivity for TG1 over TG3 or FXIIIa .
  • Pharmacokinetic screening : Preliminary PK analysis identifies analogs with improved bioavailability and target engagement .

Q. Basic: What spectroscopic techniques are essential for characterizing this compound compounds?

Answer:

  • 1H^1H and 13C^{13}C NMR : Assigns protons (e.g., this compound ring protons at δ 3.00–5.10 ppm) and carbons .
  • 2D NMR (COSY, HSQC) : Resolves complex splitting patterns and confirms regiochemistry .
  • X-ray crystallography : Determines intramolecular hydrogen bonds (e.g., C–H···O interactions stabilizing S(7) motifs) .

Q. Advanced: How does bioisosteric replacement with triazole rings affect this compound bioactivity?

Answer: Replacing 4,5-dihydroisoxazole with 1,2,3-triazole alters electronic properties and binding modes. For example, triazole analogs of CAP55 showed increased α7-nAChR affinity due to enhanced hydrogen bonding and π-π stacking . SAR studies should compare substituent effects on potency and selectivity .

Basic: What methodological frameworks (e.g., FINER, PICO) are recommended for formulating research questions?

Answer:

  • FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, "How do substituents affect this compound’s antifungal activity?" meets FINER by addressing novelty and relevance .
  • PICO framework : Define Population (e.g., enzyme isoforms), Intervention (e.g., inhibitor analogs), Comparison (e.g., wild-type vs. mutant), and Outcomes (e.g., IC50 values) .

Q. Advanced: How do intramolecular hydrogen bonds influence this compound crystal packing?

Answer: Intramolecular C–H···O bonds (e.g., in 6-benzyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)-dihydroisoxazole) generate stable ring motifs (S(7)), directing crystal growth along specific axes. Weak intermolecular C–H···O interactions further stabilize extended chains, as shown in X-ray studies .

Q. Basic: What are common pitfalls in interpreting NMR data for this compound derivatives?

Answer:

  • Overlapping signals : Methylene protons (H-9b/H-7a) in δ 3.13–3.01 ppm may require 2D NMR for resolution .
  • Coupling constants : Misinterpretation of JJ-values (e.g., J=1720HzJ = 17–20 \, \text{Hz} for H4 protons in dihydroisoxazoles) can lead to incorrect structural assignments. Cross-validate with 13C^{13}C NMR and HSQC .

Q. Advanced: How can researchers resolve contradictions between experimental and theoretical data?

Answer:

  • Multi-disciplinary review : Consult experts to identify confounding variables (e.g., solvent effects in NMR vs. gas-phase calculations) .
  • Methodological scrutiny : Re-examine assumptions (e.g., force field parameters in docking studies) and replicate experiments under controlled conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydroquinoline/4,5-Dihydroisoxazole Hybrids

  • Structure: Combines tetrahydroquinoline and 4,5-dihydroisoxazole moieties.
  • Synthesis: Produced via 1,3-dipolar cycloaddition between N-allyl tetrahydroquinolines and aryl aldoximes, yielding diastereomeric mixtures (e.g., hybrid A1 with 74% yield) .
  • Activity: Inhibits the ABCG2 transporter in breast cancer resistance protein (BCRP), with substituents at the tetrahydroquinoline C-6 position influencing potency. Hybrid A1 (R=H) showed the highest ABCG2 inhibition at 10 μM .

3-Bromo-4,5-Dihydroisoxazoles

  • Structure : Features a bromine atom at the 3-position.
  • Synthesis : Derived from cycloaddition reactions with brominated nitrile oxides.
  • Activity : Activates the Nrf2/HO-1 axis by targeting Keap1's Cys151 residue, offering anti-inflammatory and antioxidant effects. Compound 1 (3-bromo-5-phenyl derivative) demonstrated optimal Nrf2 activation in THP-1 cells .
  • Key Advantage: Potential for treating oxidative stress-related disorders like inflammation .

3-(3-Chloro-Phenyl)-5-(4-Pyridyl)-4,5-Dihydroisoxazole (DIC)

  • Structure : Contains chlorophenyl and pyridyl substituents.
  • Synthesis : Formed via cycloaddition of 3-chloro-benzonitrile oxide with 4-vinylpyridine (46% yield) .
  • Activity : Suppresses TNF-α, IL-6, and HMGB1 release by inhibiting NF-κB and MAPK pathways. Effective in reducing neutrophil migration in murine models .
  • Key Advantage : Dual inhibition of inflammatory mediators and pathways .

Nitromethyl-Substituted 4,5-Dihydroisoxazoles

  • Structure : Nitromethyl group at the 5-position.
  • Synthesis : Regiospecific [3+2] cycloaddition confirmed by X-ray crystallography, resolving earlier ambiguities in regiochemistry .
  • Key Finding : Structural validation highlighted the importance of rigorous analytical methods for regiochemical assignments .

Fused Isoxazoles

  • Structure : Isoxazole fused with other rings (e.g., benzodiazepines).
  • Activity : Broad applications in neurodegenerative disease treatment (e.g., JNK3 inhibitors) and combination therapies .
  • Key Advantage : Structural diversity enhances drug design flexibility .

Data Table: Key Dihydroisoxazole Derivatives and Their Properties

Compound Name Structure Highlights Synthesis Method Yield (%) Biological Activity Key Findings References
4,5-Dihydroisoxazole 47 3-Trichlorovinyl side chain 1,3-Dipolar cycloaddition 76 Building block for synthesis High yield with prop-1-en-2-ylbenzene
Tetrahydroquinoline Hybrid A1 C-6 H substituent Povarov reaction + cycloaddition 74 ABCG2 inhibition Optimal activity in A series
3-Bromo-5-Phenyl Derivative Bromine at C-3, phenyl at C-5 Cycloaddition N/A Nrf2/HO-1 activation Confirmed Keap1 binding via X-ray
DIC 3-Chlorophenyl, 4-pyridyl Cycloaddition 46 Anti-inflammatory Inhibits HMGB1 translocation
Nitromethyl-3-Phenyl Derivative Nitromethyl at C-5 [3+2] cycloaddition N/A Structural model Regiochemistry confirmed by X-ray

Properties

CAS No.

58873-22-6

Molecular Formula

C3H5NO

Molecular Weight

71.08 g/mol

IUPAC Name

2,3-dihydro-1,2-oxazole

InChI

InChI=1S/C3H5NO/c1-2-4-5-3-1/h1,3-4H,2H2

InChI Key

FJRPOHLDJUJARI-UHFFFAOYSA-N

Canonical SMILES

C1C=CON1

Origin of Product

United States

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